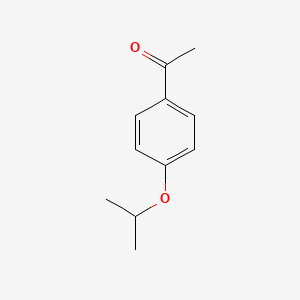
1-(4-Isopropoxyphényl)éthanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Isopropoxyphenyl)ethanone often involves reactions such as Ullmann's reaction, where by-products like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone can be produced. This highlights the challenges and complexities in synthesizing such compounds, with the need for precise conditions to avoid unwanted products (Manzano, Baggio, & Cukiernik, 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, has been determined using crystallographic techniques, showing an orthorhombic crystal system. Such studies provide a foundation for understanding the molecular geometry, bonding, and potential intermolecular interactions of 1-(4-Isopropoxyphenyl)ethanone (Manzano et al., 2015).
Chemical Reactions and Properties
Compounds structurally related to 1-(4-Isopropoxyphenyl)ethanone, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone, have been explored as photoremovable protecting groups for carboxylic acids, showcasing their reactive nature and potential utility in synthetic chemistry (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their crystal structure and phase behavior. For instance, the polymorphism and phase transition of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone have been studied, providing insights into the stability and structural variations that could be relevant for 1-(4-Isopropoxyphenyl)ethanone under different conditions (Suarez, Manzano, Fantoni, Halac, Baggio, & Cukiernik, 2017).
Chemical Properties Analysis
The chemical behavior, such as reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, the interaction of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone with other molecules through hydrogen bonding and its influence on crystal packing provides a glimpse into the chemical properties that 1-(4-Isopropoxyphenyl)ethanone might exhibit (Manzano et al., 2015).
Applications De Recherche Scientifique
Composant dans la Synthèse de Composés
“1-(4-Isopropoxyphényl)éthanone” sert de composant crucial dans la synthèse de composés . Il occupe une place de choix dans la recherche scientifique en raison de sa remarquable polyvalence . Il est considéré comme un catalyseur dans la synthèse d’autres composés .
Solvant
Ce composé fonctionne comme un solvant . Il facilite la dissolution d’autres composés, ce qui en fait un atout précieux dans la recherche scientifique .
Réactif en Chimie Organique
Dans le domaine de la chimie organique, “this compound” agit comme un réactif . Il permet la formation de nouveaux composés .
Recherche en Protéomique
“this compound” est également utilisé dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions .
Recherche Biochimique
Le composé est classé parmi les biochimiques supplémentaires, ce qui indique son utilisation dans la recherche biochimique . La recherche biochimique implique l’étude des substances chimiques et des processus vitaux qui se produisent dans les organismes vivants .
Science des Matériaux
Compte tenu de ses propriétés polyvalentes, “this compound” pourrait potentiellement être utilisé dans la science des matériaux pour le développement de nouveaux matériaux .
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Isopropoxyphenyl)ethanone are currently unknown
Mode of Action
It is believed to act as a catalyst in the synthesis of other compounds . Furthermore, it is thought to function as a solvent, facilitating the dissolution of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Isopropoxyphenyl)ethanone . For instance, temperature and pH can affect its solubility and reactivity.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(4-Isopropoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is believed to act as a catalyst in the synthesis of other compounds, facilitating the dissolution of other substances. In organic chemistry, 1-(4-Isopropoxyphenyl)ethanone is presumed to act as a reagent, enabling the formation of novel compounds .
Cellular Effects
1-(4-Isopropoxyphenyl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-(4-Isopropoxyphenyl)ethanone involves its interaction with biomolecules at the molecular level. Although the exact mechanism remains elusive, it is believed to act as a catalyst in the synthesis of other compounds and function as a solvent, facilitating the dissolution of other substances. Additionally, it may act as a reagent in organic chemistry, enabling the formation of novel compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Isopropoxyphenyl)ethanone can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in research .
Dosage Effects in Animal Models
The effects of 1-(4-Isopropoxyphenyl)ethanone vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses. It is essential to determine the appropriate dosage to minimize potential risks and maximize its benefits in research .
Metabolic Pathways
1-(4-Isopropoxyphenyl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of 1-(4-Isopropoxyphenyl)ethanone within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
1-(4-Isopropoxyphenyl)ethanone’s subcellular localization plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties and interactions with other biomolecules .
Propriétés
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFPAFKJWBAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352701 | |
| Record name | 1-(4-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4074-51-5 | |
| Record name | 1-(4-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

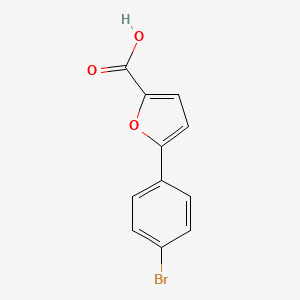


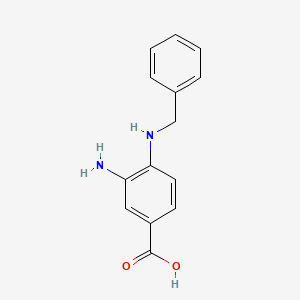
![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)
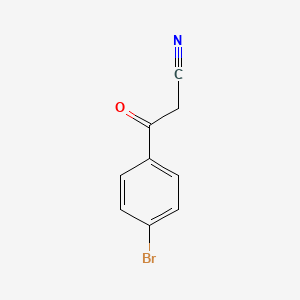
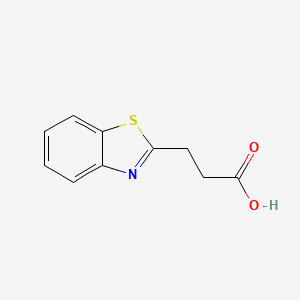

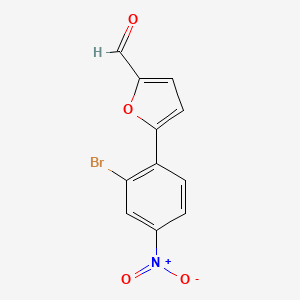
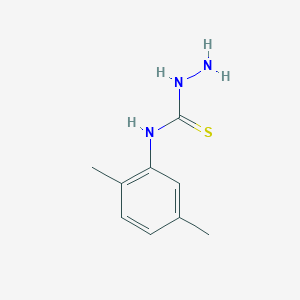
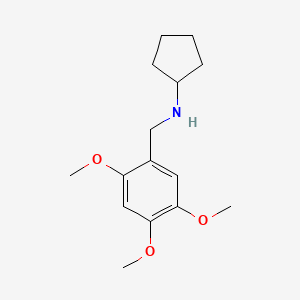
![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)